molecular formula C12H16BClFNO2 B3319664 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline CAS No. 1154740-65-4

3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)aniline

Cat. No. B3319664
CAS RN: 1154740-65-4
M. Wt: 271.52 g/mol
InChI Key: NFNKJOVOJSFUSA-UHFFFAOYSA-N
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Description

This compound is a boric acid derivative . It is often used in medicine and as a chemical intermediate . It is typically a colorless oily substance at room temperature .


Synthesis Analysis

The compound is obtained through a two-step substitution reaction . The structure of the compound is verified by FTIR, 1H and 13C NMR, and MS .


Molecular Structure Analysis

The single crystal structure of the compound is gauged by X-ray diffraction and subjected to crystallographic and conformational analyses . Density functional theory (DFT) is applied to further calculate the molecular structure and compare it with X-ray values . The result of the conformational analysis shows that the molecular structure optimized by DFT is identical with the single crystal structure determined by single crystal X-ray diffraction .


Chemical Reactions Analysis

In organic synthesis reactions, boronic acid pinacol ester compounds are significant reaction intermediates which have many applications in carbon-carbon coupling and carbon heterocoupling reactions .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.07 . It has a density of 0.99±0.1 g/cm3 (Predicted) . The melting point is 27-31°C (lit.) , and the boiling point is 130°C/20mmHg (lit.) . The refractive index is 1.49 .

Scientific Research Applications

Synthesis and Structural Analysis

Compounds with the boronate ester functional group, like the one mentioned, have been synthesized and characterized to understand their crystal structure, vibrational properties, and spectroscopic data. Such studies often involve advanced techniques such as X-ray diffraction, FT-IR, NMR spectroscopy, and DFT calculations. These analyses provide insights into the compounds' molecular geometry, electronic structure, and potential for further chemical modifications or applications in material science (Qing-mei Wu et al., 2021; P.-Y. Huang et al., 2021).

Fluorescence Probes for Detection

Boronate ester compounds have been synthesized and evaluated as fluorescence probes for detecting hydrogen peroxide (H2O2), demonstrating significant potential for biochemical and medical applications. These probes can exhibit "Off–On" fluorescence responses, making them valuable tools for studying oxidative stress in biological systems and environmental monitoring (Emma V Lampard et al., 2018).

Electrolyte Additives in Energy Storage

Boron-based compounds have been investigated as electrolyte additives for fluoride shuttle batteries, highlighting their role in enhancing fluoride ion conductivity and solubility. This research underscores the importance of such compounds in developing high-performance energy storage technologies (A. C. Kucuk et al., 2020).

Efficient Deboration Reactions

Studies have explored the deboration reactions of boron ester compounds, which can be triggered by specific substituents, offering a pathway to fast and efficient synthesis of novel organic molecules. Such reactions are particularly relevant for developing sensitive detection methods for hydrogen peroxide vapor, a component of peroxide-based explosives (Yanyan Fu et al., 2016).

Antimicrobial Activity

Some derivatives of aniline, including those with chloro and fluoro substituents, have been synthesized and shown to exhibit antimicrobial activity. This suggests potential applications in the development of new antimicrobial agents and contributes to the understanding of the structure-activity relationship in such compounds (B. Mistry et al., 2016).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it’s worth noting that boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They can be used in the treatment of tumors and microbial infections, and also in the design of anticancer drugs .

properties

IUPAC Name

3-chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-6-8(16)10(15)9(7)14/h5-6H,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNKJOVOJSFUSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)N)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501141472
Record name 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1154740-65-4
Record name 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154740-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501141472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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